3-ALLYLPENTANE-2,4-DIONE
Overview
Description
3-ALLYLPENTANE-2,4-DIONE: is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.1797 g/mol . It is also known by other names such as 3-Allyl-2,4-pentanedione and 3-Allylacetylacetone . This compound is characterized by the presence of an allyl group attached to the third carbon of the 2,4-pentanedione structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ALLYLPENTANE-2,4-DIONE can be achieved through various methods. One common method involves the condensation of 2,4-pentanedione with allyl bromide in the presence of a base such as sodium amide . The reaction is typically carried out in an anhydrous ether solvent under nitrogen atmosphere to prevent moisture interference . The reaction mixture is cooled using a dry ice-acetone bath to control the exothermic reaction .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-ALLYLPENTANE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-ALLYLPENTANE-2,4-DIONE has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Mechanism of Action
The mechanism of action of 3-ALLYLPENTANE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors . The compound can form complexes with metal ions, influencing various biochemical pathways . Its allyl group allows it to participate in reactions that modify the activity of target molecules .
Comparison with Similar Compounds
2,4-Pentanedione: A simpler analog without the allyl group.
3-Methyl-2,4-pentanedione: A similar compound with a methyl group instead of an allyl group.
2,3-Pentanedione: Another diketone with a different substitution pattern.
Uniqueness: 3-ALLYLPENTANE-2,4-DIONE is unique due to the presence of the allyl group, which imparts distinct reactivity and properties compared to its analogs . This makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
3-prop-2-enylpentane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-4-5-8(6(2)9)7(3)10/h4,8H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQVCCUJHAORJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC=C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188579 | |
Record name | 2,4-Pentanedione, 3-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3508-78-9 | |
Record name | 2,4-Pentanedione, 3-(2-propenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003508789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Pentanedione, 3-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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